

An In-depth Technical Guide to the Physicochemical Properties of Tropic Acid

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Compound of Interest

Compound Name: *Tropic acid*

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Tropic acid, known by its IUPAC name 3-hydroxy-2-phenylpropanoic acid, is a vital laboratory reagent, primarily recognized for its role in the chemical synthesis of the anticholinergic drugs atropine and hyoscyamine[1]. As a chiral substance, it exists as a racemic mixture (DL-**Tropic acid**) or as individual enantiomers ((+)- or R-**Tropic acid** and (-)- or S-**Tropic acid**)[1]. This guide provides a comprehensive overview of its core physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of **Tropic acid** are summarized below. These parameters are critical for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in synthetic chemistry and drug development.

Property	Value
IUPAC Name	3-hydroxy-2-phenylpropanoic acid[1][2]
Synonyms	α -(Hydroxymethyl)benzeneacetic acid, 2-phenylhydracrylic acid, α -phenyl- β -hydroxypropionic acid[3]
Chemical Formula	C ₉ H ₁₀ O ₃ [1][4][5]
Molecular Weight	166.17 g/mol [1][3][5][6]
Appearance	White to off-white crystalline powder or needles/plates from water or benzene[3][7][8][9]
Melting Point	(\pm)-Form (racemic): 115-118 °C, 116-118 °C, 118 °C[3][4][6][10] (+)-(R)-Form: 107 °C[3][10] (-)-(S)-Form: 126-128 °C[3][10]
Boiling Point	322.5 \pm 30.0 °C at 760 mmHg[4][11]
Density	1.3 \pm 0.1 g/cm ³ [4]
Solubility	Water: 20 g/L at 20 °C (1 g in 50 ml)[3][4][7][11][12] Other Solvents: Soluble in methanol (0.1 g/mL), ethanol, ether, and boiling water; slightly soluble in benzene; practically insoluble in petroleum ether[3][5][7][12]
Acidity (pKa)	pK _a : 3.53 at 25°C[7][13] (Dissociation Constant, K: 7.5 x 10 ⁻⁵ at 25°C[3])
LogP (o/w)	0.28[4][11]
Flash Point	163.1 \pm 21.1 °C[4][11]
Refractive Index	1.576[4]
Optical Rotation	(+)-(R)-Form: [α] _D ²⁰ +72° (c = 0.5 in water)[3] (-)-(S)-Form: [α] _D ²⁰ -72° (c = 0.5 in water)[3]
Spectral Data	¹ H NMR, ¹³ C NMR, Mass Spectrometry (GC-MS, MS-MS), and IR spectra are available in public databases[2][14][15]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments typically applied to solid organic acids like **Tropic acid**.

Determination of Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, it is recorded as a temperature range from the point of initial liquefaction to complete liquefaction.

- Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.
- Procedure:
 - A small, dry sample of **Tropic acid** is finely crushed and packed into a capillary tube to a depth of 2-3 mm.
 - The capillary tube is placed into the heating block of the apparatus.
 - The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range^[16].
 - Note: A sharp melting range (e.g., 1-2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities.

Determination of Solubility

Solubility is quantified as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

- Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or water bath, filtration apparatus.
- Procedure (Equilibrium Method):
 - An excess amount of **Tropic acid** is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.
 - The mixture is agitated in a temperature-controlled environment (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn.
 - The aliquot is filtered to remove any undissolved solid.
 - The concentration of **Tropic acid** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve) or by evaporating the solvent and weighing the residue. The result is typically expressed in g/L or mg/mL[12].

Determination of Acid Dissociation Constant (pKa)

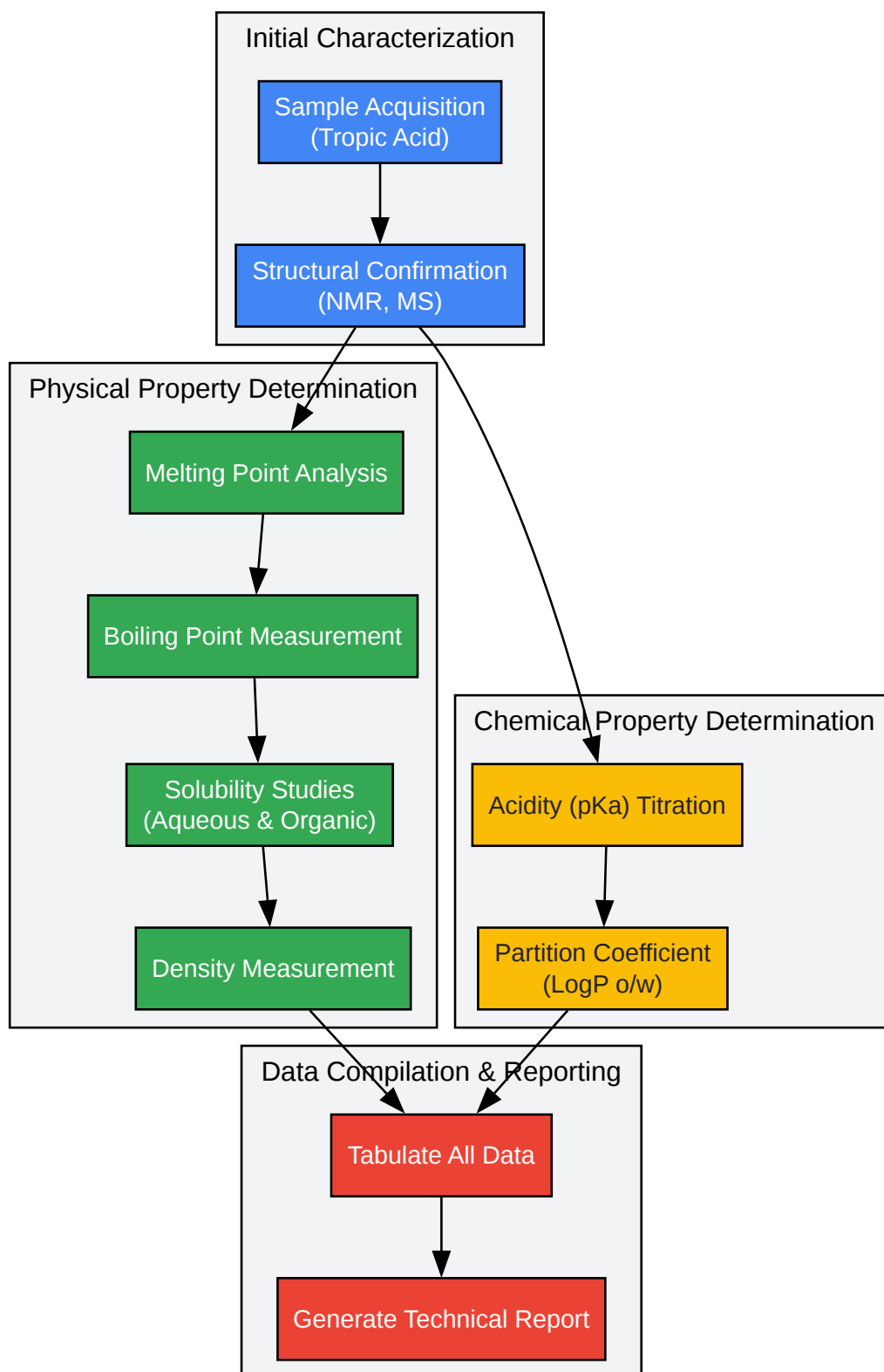
The pKa value indicates the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A precise weight of **Tropic acid** is dissolved in a known volume of deionized water to create a solution of known concentration.
 - A calibrated pH electrode is immersed in the solution, which is stirred continuously.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

- The pH of the solution is recorded after each addition of the titrant.
- The titration continues past the equivalence point.
- A titration curve is generated by plotting pH versus the volume of NaOH added.
- The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Workflow for Physicochemical Characterization

The logical progression for analyzing a compound like **Tropic acid** involves a series of steps from initial identification to detailed property measurement. The following diagram illustrates this workflow.



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Caption: Workflow for the Physicochemical Analysis of **Tropic Acid**.

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